![molecular formula C22H24N2O4 B298326 Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B298326.png)
Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate, also known as MOPBA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. MOPBA is a derivative of the pyrrolidine and benzoic acid families and has been synthesized for use in various applications such as drug discovery and development, as well as biochemical and physiological research.
Wirkmechanismus
The mechanism of action of Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate is not fully understood, but it is believed to inhibit the activity of enzymes such as HNE and cathepsin G by binding to their active sites and preventing substrate binding. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, antioxidant activity, and potential therapeutic effects for various diseases. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has also been shown to have low toxicity and high stability, making it a promising candidate for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate in lab experiments is its ability to selectively inhibit the activity of certain enzymes, which can be useful in studying their role in various diseases. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate also has low toxicity and high stability, making it a safe and reliable compound for use in scientific research. However, one limitation of using Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate is its high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research involving Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate, including further studies on its mechanism of action and potential therapeutic effects for various diseases. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate may also be useful in the development of new drugs for the treatment of diseases such as inflammation and cancer. Additionally, further research may be needed to optimize the synthesis methods of Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate and reduce its cost, making it more accessible for use in scientific research.
In conclusion, Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate is a promising compound with potential applications in various scientific research areas. Its ability to selectively inhibit enzyme activity and potential therapeutic effects make it a valuable tool for studying various diseases. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug discovery and development.
Synthesemethoden
There are several methods for synthesizing Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate, but the most common method involves the reaction of 5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid with methyl 2-amino benzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has been used in various scientific research applications, including drug discovery and development, as well as biochemical and physiological research. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has been shown to inhibit the activity of certain enzymes such as human neutrophil elastase (HNE) and cathepsin G, which are involved in various diseases such as inflammation and cancer. Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate has also been shown to have potential as a therapeutic agent for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Eigenschaften
Produktname |
Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate |
---|---|
Molekularformel |
C22H24N2O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
methyl 2-[[5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H24N2O4/c1-14(2)15-8-10-17(11-9-15)24-13-16(12-20(24)25)21(26)23-19-7-5-4-6-18(19)22(27)28-3/h4-11,14,16H,12-13H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
ANVCAUACMJMNLZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.